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Compound of Interest

Compound Name: 2-Bromo-5-nitro-1H-indole

Cat. No.: B580400 Get Quote

A comparative analysis of the X-ray crystal structures of 2-bromo-1H-indole analogs is

presented, offering insights into their molecular geometry and packing. Due to the absence of

publicly available crystallographic data for 2-Bromo-5-nitro-1H-indole, this guide focuses on

structurally related bromo-substituted indole derivatives. This information is valuable for

researchers and professionals in the field of drug development for understanding structure-

activity relationships.

Crystallographic Data Comparison of Bromo-Indole
Analogs
The following table summarizes the key crystallographic parameters for two bromo-substituted

1-(phenylsulfonyl)-1H-indole analogs. These compounds, while differing from the target

molecule by the absence of a nitro group and the presence of a phenylsulfonyl group at the N1

position, provide the closest available structural information.
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Parameter
Analog 1: 2-
(bromomethyl)-3-methyl-1-
(phenylsulfonyl)-1H-indole

Analog 2: 2-[(E)-2-(2-
bromophenyl)ethenyl]-3-
methyl-1-
(phenylsulfonyl)-1H-indole

Chemical Formula C₁₆H₁₄BrNO₂S C₂₃H₁₈BrNO₂S

Formula Weight 379.25 464.36

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 15.1931 (7) 10.1583 (4)

b (Å) 7.6973 (4) 16.5931 (6)

c (Å) 13.9110 (7) 12.3842 (5)

α (°) 90 90

β (°) 108.019 (4) 103.116 (3)

γ (°) 90 90

Volume (Å³) 1546.01 (13) 2033.42 (14)

Z 4 4

Calculated Density (g/cm³) 1.629 1.517

R-factor 0.042 0.038

Experimental Protocols
The methodologies for the synthesis and X-ray crystallographic analysis of the compared

analogs are detailed below.

Synthesis of Bromo-Indole Analogs
The synthesis of the bromo-substituted 1-(phenylsulfonyl)-1H-indole analogs involves a multi-

step process starting from commercially available indole derivatives. The general procedure

includes N-protection with a phenylsulfonyl group, followed by bromination at the desired
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position using a suitable brominating agent like N-bromosuccinimide (NBS) in a non-polar

solvent. Further modifications, such as the introduction of substituents at the 2 or 3 positions,

are achieved through standard organic synthesis protocols.

X-ray Crystallography
Single crystals suitable for X-ray diffraction were grown by slow evaporation from a solution of

the compound in an appropriate organic solvent system. Data collection was performed on a

diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073

Å) at a controlled temperature. The structures were solved by direct methods and refined by

full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen

atoms were placed in calculated positions and refined using a riding model.

Biological Context and Signaling Pathways
While specific biological data for the structurally characterized bromo-indole analogs is not

detailed in the crystallographic study, related 5-nitro-1H-indole derivatives have been

investigated for their potential as anticancer agents. These compounds have been shown to act

as binders to the c-Myc promoter G-quadruplex, a DNA secondary structure that plays a role in

the regulation of c-Myc oncogene expression. Downregulation of c-Myc can lead to cell cycle

arrest and apoptosis in cancer cells.

Below is a diagram illustrating a simplified workflow for the screening of such indole derivatives

for their anticancer activity.
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Workflow for Screening of Indole Analogs as c-Myc Inhibitors
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Caption: Workflow for anticancer drug screening of indole analogs.
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To cite this document: BenchChem. [X-ray crystal structure of 2-Bromo-5-nitro-1H-indole
analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580400#x-ray-crystal-structure-of-2-bromo-5-nitro-
1h-indole-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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